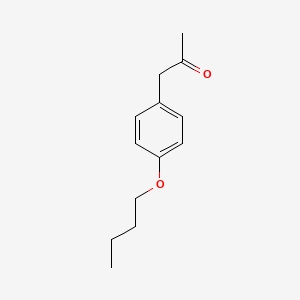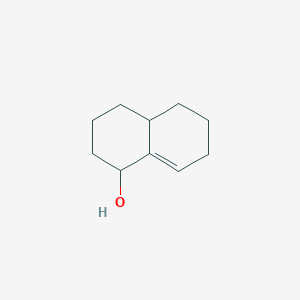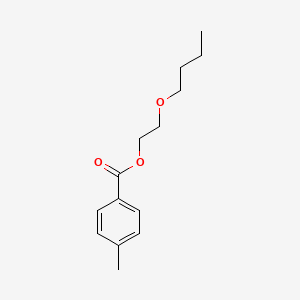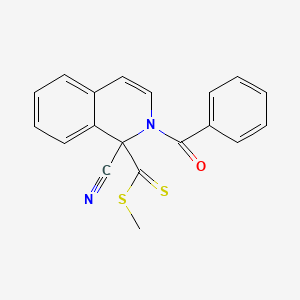
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate is a complex organic compound with the molecular formula C17H12N2O It is known for its unique structure, which includes a benzoyl group, a cyano group, and a carbodithioate group attached to an isoquinoline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate typically involves the reaction of isoquinoline with benzoyl chloride and potassium cyanide in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide and sodium hydrosulfide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoquinolines depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoyl-1-cyano-1,2-dihydroisoquinoline: Similar structure but lacks the carbodithioate group.
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline: Similar but without the carbodithioate group.
Uniqueness
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6457-28-9 |
|---|---|
Formule moléculaire |
C19H14N2OS2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
methyl 2-benzoyl-1-cyanoisoquinoline-1-carbodithioate |
InChI |
InChI=1S/C19H14N2OS2/c1-24-18(23)19(13-20)16-10-6-5-7-14(16)11-12-21(19)17(22)15-8-3-2-4-9-15/h2-12H,1H3 |
Clé InChI |
JSYCYHGHIZIJQK-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)C1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


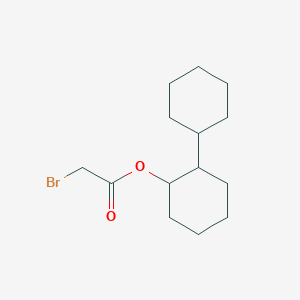
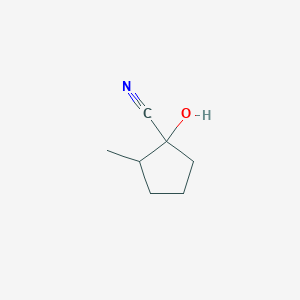
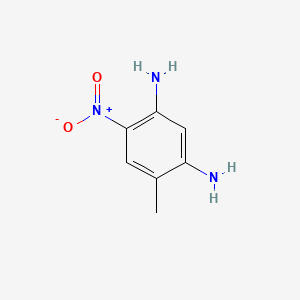
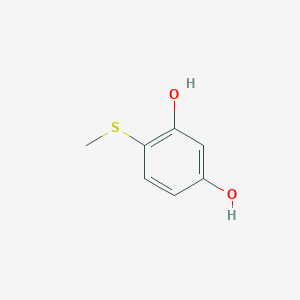
![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
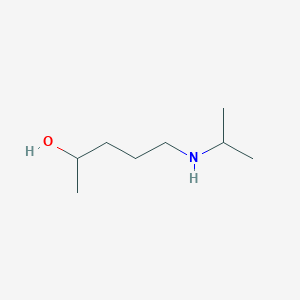
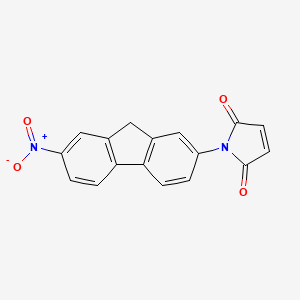
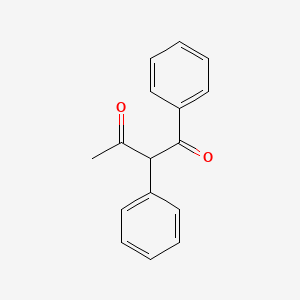
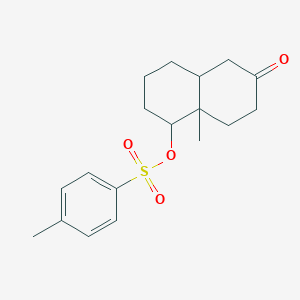
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
